(3R,4R)-2-Benzyl-4-ethyl-3-methylisoxazolidin-5-one
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Overview
Description
(3R,4R)-2-Benzyl-4-ethyl-3-methylisoxazolidin-5-one is a chiral compound with significant potential in various fields of chemistry and pharmacology. Its unique structure, featuring a benzyl group, an ethyl group, and a methyl group attached to an isoxazolidinone ring, makes it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-2-Benzyl-4-ethyl-3-methylisoxazolidin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable β-keto ester with hydroxylamine to form an isoxazolidinone ring. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-2-Benzyl-4-ethyl-3-methylisoxazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the isoxazolidinone ring to other structures.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl positions using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In synthetic chemistry, (3R,4R)-2-Benzyl-4-ethyl-3-methylisoxazolidin-5-one is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,4R)-2-Benzyl-4-ethyl-3-methylisoxazolidin-5-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-3-Ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]dihydrofuran-2(3H)-one Hydrochloride: This compound shares a similar chiral structure but differs in the functional groups attached to the ring.
(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol:
Uniqueness
(3R,4R)-2-Benzyl-4-ethyl-3-methylisoxazolidin-5-one is unique due to its specific combination of substituents and the isoxazolidinone ring structure. This uniqueness makes it valuable in various research and industrial applications, particularly in the development of chiral compounds and novel materials.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(3R,4R)-2-benzyl-4-ethyl-3-methyl-1,2-oxazolidin-5-one |
InChI |
InChI=1S/C13H17NO2/c1-3-12-10(2)14(16-13(12)15)9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3/t10-,12-/m1/s1 |
InChI Key |
VSZSKZCWUCVFJO-ZYHUDNBSSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](N(OC1=O)CC2=CC=CC=C2)C |
Canonical SMILES |
CCC1C(N(OC1=O)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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